molecular formula C13H12O6S B2508926 5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid

5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid

Cat. No. B2508926
M. Wt: 296.30 g/mol
InChI Key: VLQOGKJKTDLBDD-UHFFFAOYSA-N
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Description

The compound of interest, 5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid, is a derivative of furoic acid, which is a heterocyclic carboxylic acid. It is characterized by a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound has a methoxyphenylsulfonyl group attached to the methyl group at the fifth position of the furan ring.

Synthesis Analysis

The synthesis of furoic acid derivatives can be complex due to the reactivity of the furan ring and the need to introduce substituents at specific positions. In the literature, various methods for synthesizing substituted furoic acids and their derivatives have been reported. For instance, the synthesis of (2-Ethoxy-2-oxoethylthio)methyl derivatives of furoic acids has been developed through reactions of phosphorylated derivatives of halomethylfuroic acid esters with thioglycolic acid ester in the presence of bases . Additionally, a copper(II)-catalyzed three-component reaction involving 2,3-allenoic acids, sulfur dioxide, and aryldiazonium tetrafluoroborates has been shown to yield 4-sulfonylated furan-2(5H)-ones . These methods could potentially be adapted for the synthesis of this compound by modifying the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of furoic acid derivatives is crucial for their reactivity and physical properties. The presence of the methoxyphenylsulfonyl group in the compound of interest would likely influence its electronic properties and steric hindrance, affecting its reactivity. The furan ring itself is known for its aromaticity and electron-rich nature, which can participate in various chemical reactions .

Chemical Reactions Analysis

Furoic acid derivatives can undergo a range of chemical reactions. For example, the Maillard reaction, which involves the reaction of amino acids with reducing sugars, can lead to the formation of furan derivatives such as 5-hydroxymethyl-2-furfural (HMF) . HMF can further react to form various volatile compounds, including sulfur-containing compounds that contribute to the flavor of roasted foods . Additionally, HMF can be activated to form mutagenic compounds through allylic sulfonation and chlorination . These studies suggest that the compound of interest may also undergo similar reactions, given the presence of the furan ring and the potential for activation of the methoxyphenylsulfonyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the sulfonyl and methoxy groups could affect its solubility, boiling point, and melting point. The compound's acidity, as indicated by its carboxylic acid group, would also be an important property. The analysis of 5-hydroxymethyl-2-furoic acid (HMFA), a related compound, has been performed using HPLC and GC, indicating that such techniques could be used to analyze the physical and chemical properties of the compound of interest .

Scientific Research Applications

  • Organic Synthesis Applications :

    • The Birch reduction of heterocyclic carboxylic acids, including furoic acid derivatives, can yield various compounds with potential applications in organic synthesis. This method involves the reduction of 3-furoic acid with sodium and 2-propanol in liquid ammonia, leading to the formation of 2,3-dihydro-3-furoic acid and its derivatives (Kinoshita, Miyano, & Miwa, 1975).
    • Another study on the Birch reduction demonstrated the synthesis of 5-alkyl- and 5-aryl-2-furoic acids under controlled conditions, revealing significant spectroscopic properties of these compounds. This process is vital for developing new organic materials with unique chemical characteristics (Masamune, Ono, & Matsue, 1975).
  • Pharmacological Research :

    • In the field of pharmacology, 5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid derivatives have been explored for their potential in developing new medications. For instance, research into benzoic acid derivatives, including furoic acid analogs, has contributed to the development of hypoglycemic agents like Repaglinide, which is beneficial for treating type 2 diabetes (Grell et al., 1998).
  • Materials Science :

    • The study of sulfonated graphene oxide demonstrated its effectiveness as a catalyst for converting 5-(hydroxymethyl)-2-furfural into biofuels, indicating the potential use of furoic acid derivatives in renewable energy and green chemistry applications (Antunes et al., 2014).

properties

IUPAC Name

5-[(4-methoxyphenyl)sulfonylmethyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6S/c1-18-9-2-5-11(6-3-9)20(16,17)8-10-4-7-12(19-10)13(14)15/h2-7H,8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQOGKJKTDLBDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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